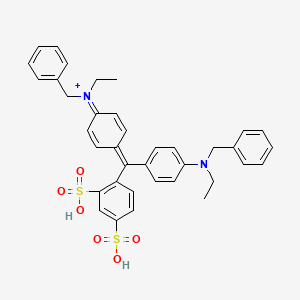

Acid Blue 7 free acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1039452-58-8 |

|---|---|

Molecular Formula |

C37H37N2O6S2+ |

Molecular Weight |

669.8 g/mol |

IUPAC Name |

benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium |

InChI |

InChI=1S/C37H36N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45)/p+1 |

InChI Key |

VUXVWHOCQSLYRN-UHFFFAOYSA-O |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Acid Blue 7 Free Acid Analogues

Catalytic Oxidation Pathways in Dye Synthesis

The final step in the synthesis of triarylmethane dyes like Acid Blue 7 is an oxidation reaction that converts a colorless leuco compound into the highly colored final product. mdpi.com This transformation is often facilitated by catalytic oxidation pathways.

Transition metal catalysts are frequently employed to facilitate the oxidation of the leuco form of triarylmethane dyes. nih.gov These catalysts, which can include compounds of iron, copper, and ruthenium, are effective in a variety of oxidative transformations. sigmaaldrich.com For instance, iron and iron compounds can act as Lewis acid catalysts in electrophilic aromatic substitution reactions. sigmaaldrich.com While traditional methods for synthesizing triarylmethanes often involve Friedel-Crafts reactions, transition metal-catalyzed cross-coupling reactions have emerged as a valuable alternative. nih.gov Some research has explored the use of palladium catalysts in Suzuki-Miyaura reactions to form triarylmethanes. nih.gov In the context of Acid Blue 7 synthesis, a catalyst prepared by mixing copper oxide with silicotungstic acid has been shown to be effective. mdpi.com

Plausible Reaction Mechanisms for Triarylmethane Dye Formation

The formation of triarylmethane dyes typically involves a multi-step process.

The synthesis of triarylmethane dyes proceeds through various intermediates. In oxidative hair dyeing, for instance, the oxidation of precursor dyes with hydrogen peroxide leads to the formation of reactive intermediates like p-benzoquinone imines/diimines. researchgate.netnumberanalytics.com These intermediates then react with couplers to form the final colorant molecules. researchgate.net The table below outlines some of the key species involved in the synthesis of triarylmethane dyes.

| Species | Role in Synthesis |

| 4-Formylbenzene-1,3-disulfonic acid | Aldehyde precursor for Acid Blue 7. worlddyevariety.com |

| N-benzyl-N-ethylbenzenamine | Aniline derivative used in Acid Blue 7 synthesis. worlddyevariety.com |

| Leuco compound | Colorless intermediate formed from the initial condensation. mdpi.com |

| Hydrogen Peroxide | Oxidizing agent that converts the leuco compound to the final dye. mdpi.comcompoundchem.com |

| Transition Metal Catalyst | Facilitates the oxidative step of the reaction. mdpi.comnih.gov |

| Reactive Intermediates | Transient species, such as imines, formed during oxidation. researchgate.net |

Green Chemistry Approaches in Acid Dye Synthesis Research

There is a growing emphasis on developing more environmentally friendly methods for dye synthesis. rsc.orgnih.gov This includes the use of greener solvents like water, employing less toxic reagents, and utilizing catalysts to improve reaction efficiency. liv.ac.uk For example, research has focused on replacing hazardous oxidizing agents like lead oxide or manganese oxide with greener alternatives such as hydrogen peroxide. mdpi.com The use of water as a solvent in the synthesis of Acid Blue 7, catalyzed by a mixture of copper oxide and silicotungstic acid, represents a significant step towards a more sustainable process. mdpi.com Furthermore, the development of solvent-free methods and the use of recyclable magnetic solid acid catalysts are being explored for the synthesis of other types of dyes, which could have implications for acid dye production as well. rsc.org

Advanced Degradation Mechanisms and Environmental Remediation Strategies

Microbial and Enzymatic Biodegradation

The breakdown of Acid Blue 7 by microorganisms is a multifaceted process involving various bacterial and fungal species, each with unique enzymatic systems. These organisms can either work individually or in consortia to decolorize and degrade the dye molecule.

Bacterial degradation of azo dyes like Acid Blue 7 typically commences with the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which are then further broken down.

Pseudomonas putida mt-2 has been identified as a bacterium capable of degrading Acid Violet 7 (a synonym for Acid Blue 7). nih.gov This strain can break down the dye at concentrations up to 200 mg/L. The degradation process involves the expression of an azoreductase enzyme, which is responsible for the initial cleavage of the azo bond. nih.gov This enzymatic action occurs under static incubation conditions and results in the formation of intermediate products. nih.gov

High-Performance Liquid Chromatography (HPLC) analysis of the biodegradation media has revealed the presence of specific aromatic amines resulting from the azoreduction of Acid Blue 7. These include 4'-aminoacetanilide (B89850) and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid. nih.gov Under aerobic (shaken) conditions, these amines are further biotransformed by the bacterium. nih.gov

Table 1: Degradation of Acid Blue 7 by Pseudomonas putida mt-2

| Parameter | Findings |

| Bacterial Strain | Pseudomonas putida mt-2 |

| Compound Degraded | Acid Violet 7 (Acid Blue 7) |

| Key Enzyme | Azoreductase |

| Identified Intermediates | 4'-aminoacetanilide, 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid |

| Degradation Condition | Static incubation for initial azoreduction |

While research has demonstrated the capability of Bacillus subtilis and Pseudomonas aeruginosa to degrade various azo dyes, specific studies detailing the degradation pathways of Acid Blue 7 free acid by these particular strains were not found in the provided search results. sciepub.comsciepub.com However, studies on other "Acid Blue" dyes by bacterial consortia containing these species indicate their potential role in dye degradation. For instance, a consortium including Bacillus subtilis and Pseudomonas aeruginosa was effective in degrading a diazo dye referred to as "Acid Blue," achieving 90% degradation in 28 hours and 30 hours respectively for the individual strains. sciepub.comsciepub.com

Specific research on the decolorization of this compound by Kulyvera cryocrescens ATCC 33435 is not available in the search results. However, this bacterial strain has been shown to decolorize another diazo dye, Acid Blue 113. researchgate.net In that study, Kulyvera cryocrescens ATCC 33435 demonstrated a 97.01% decolorization of Acid Blue 113. researchgate.net

A transcriptomic analysis of Sphingomonas melonis B-2 focused on the degradation of the azo dye Acid Blue 113 has been conducted. nih.govmdpi.com This study identified key enzymes and metabolic pathways involved in the breakdown of AB113, such as benzoate (B1203000) and naphthalene (B1677914) degradation pathways, and enzymes like NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase. nih.govmdpi.com However, a similar transcriptomic study specifically for the degradation of this compound by Sphingomonas melonis B-2 was not found in the provided search results.

The white-rot fungus Trametes hirsuta is well-known for its ability to produce ligninolytic enzymes, such as laccases and peroxidases, which are effective in degrading a wide range of synthetic dyes. researchgate.nettandfonline.comresearchgate.netresearchgate.net Studies have shown that crude laccase from Trametes hirsuta can decolorize various "Acid Blue" dyes, including Acid Blue 129, Acid Blue 113, and Acid Blue 25, with varying efficiencies. tandfonline.comresearchgate.net For instance, laccase from T. hirsuta EDN 082 decolorized Acid Blue 129 by 88% and Acid Blue 113 by 73% within 7 hours. tandfonline.comresearchgate.net The degradation of Acid Blue 113 by immobilized Trametes hirsuta D7 reached 97%. researchgate.net While these findings highlight the potential of Trametes hirsuta for dye remediation, specific research detailing the degradation of this compound by this fungus and its enzymes was not present in the search results.

**Table 2: Decolorization of Various "Acid Blue" Dyes by *Trametes hirsuta***

| Trametes hirsuta Strain/Enzyme | Dye | Decolorization Efficiency | Time |

| Laccase from T. hirsuta EDN 082 | Acid Blue 129 | 88% | 7 hours |

| Laccase from T. hirsuta EDN 082 | Acid Blue 113 | 73% | 7 hours |

| Immobilized T. hirsuta D7 | Acid Blue 113 | 97% | Not specified |

| Laccase from T. hirsuta EDN 082 | Acid Blue 25 | 72% | 7 hours |

Enzymatic Biotransformation

The enzymatic biotransformation of this compound involves a variety of microbial enzymes capable of cleaving its complex structure, leading to decolorization and mineralization. Key enzymes in this process belong to the oxidoreductase family, which catalyze the transfer of electrons from a substrate to an acceptor molecule. These reactions are fundamental to breaking down the recalcitrant azo bond and aromatic rings of the dye.

Azoreductases are a crucial group of enzymes responsible for the initial and rate-limiting step in the anaerobic degradation of azo dyes. emergentresearch.org These enzymes catalyze the reductive cleavage of the azo linkage (-N=N-), which acts as the chromophore, resulting in the formation of colorless aromatic amines. emergentresearch.org The mechanism is typically flavin-dependent, requiring coenzymes such as NADH or NADPH as electron donors. emergentresearch.orgresearchgate.net

The catalytic cycle often follows a ping-pong mechanism, where the enzyme's flavin cofactor (e.g., FMN) is first reduced by NAD(P)H. acs.orgnih.gov The reduced enzyme then transfers electrons to the azo dye, cleaving the azo bond in a two-stage reaction that involves the transfer of four electrons in total. emergentresearch.orgresearchgate.net This process must occur under anaerobic or microaerophilic conditions, as oxygen can compete with the azo dye for the electrons from the reduced flavin cofactors, inhibiting the cleavage process. researchgate.net While some azoreductases are produced by anaerobic bacteria, aerobic bacteria have also been found to produce these enzymes intracellularly. emergentresearch.org

Table 1: Characteristics of Azoreductase in Azo Dye Degradation

| Feature | Description | References |

| Enzyme Class | Oxidoreductase (EC 1.7.1.6) | nih.gov |

| Function | Reductive cleavage of the azo bond (-N=N-) | emergentresearch.orgresearchgate.net |

| Mechanism | Typically a ping-pong mechanism involving a flavin cofactor (FMN) | acs.orgnih.gov |

| Electron Donor | Primarily NADH or NADPH | emergentresearch.orgresearchgate.net |

| Oxygen Requirement | Primarily anaerobic; activity is inhibited by oxygen | researchgate.net |

| Products | Colorless aromatic amines | emergentresearch.org |

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multicopper oxidases that catalyze the oxidation of a wide range of aromatic substrates, including phenols, anilines, and other aromatic compounds, coupled with the reduction of molecular oxygen to water. nih.gov These enzymes, commonly found in white-rot fungi, play a significant role in the degradation of pollutants like synthetic dyes. nih.gov

The degradation of azo dyes by laccase can occur via an asymmetric cleavage of the azo bond, leading to the formation of different intermediate products. frontiersin.org The reaction proceeds through a free-radical mechanism, where the laccase oxidizes the substrate to produce reactive radical intermediates. researchgate.net These radicals can then undergo further non-enzymatic reactions, leading to polymerization or cleavage of the molecule. researchgate.net The redox potential of laccase allows it to oxidize the dye, initiating a cascade of reactions that can include deamination, hydroxylation, oxidation, and eventual ring cleavage. frontiersin.org The process can be enhanced by the presence of small redox-active molecules known as mediators, which get oxidized by the laccase and then act as diffusible oxidants, expanding the range of substrates the enzyme can degrade. nih.gov

Table 2: Overview of Laccase-Mediated Dye Degradation

| Feature | Description | References |

| Enzyme Class | Benzenediol:oxygen oxidoreductase (EC 1.10.3.2) | nih.gov |

| Catalytic Center | Contains four copper atoms distributed among three sites | nih.govmdpi.com |

| Mechanism | Monoelectronic oxidation of substrates to form reactive radicals | |

| Substrates | Wide range of aromatic compounds (phenols, aminophenols, etc.) | nih.gov |

| Reaction | Oxidizes substrate while reducing O₂ to H₂O | nih.gov |

| Metabolic Steps | Can include asymmetric cleavage, deamination, hydroxylation, and ring opening | frontiersin.org |

Lignin peroxidase (LiP) and manganese peroxidase (MnP) are extracellular heme-containing peroxidases produced primarily by white-rot fungi. mdpi.comnih.govnih.gov These enzymes are key components of the fungal lignin-degrading system and are also highly effective in breaking down a variety of environmental pollutants, including synthetic dyes. nih.gov

Lignin Peroxidase (LiP) is a glycosylated protein that, in the presence of hydrogen peroxide (H₂O₂), can oxidize non-phenolic aromatic structures, which are typically resistant to degradation. mdpi.comnih.gov It has a high redox potential, allowing it to generate aryl cation radicals from the substrate, which then undergo spontaneous cleavage reactions. mdpi.com This ability to attack the non-phenolic parts of complex molecules makes LiP particularly important for initiating the degradation of dyes like Acid Blue 7. nih.gov

Manganese Peroxidase (MnP) also requires H₂O₂ for its activity but functions through a different mechanism. mdpi.com MnP catalyzes the oxidation of Mn²⁺ to the highly reactive Mn³⁺. researchgate.net The Mn³⁺ is stabilized by chelation with organic acids (e.g., malonic acid) and acts as a small, diffusible redox mediator that can oxidize the phenolic components of target molecules. nih.govresearchgate.net This indirect oxidation mechanism allows MnP to act on substrates that may not be able to access the enzyme's active site directly. researchgate.net The synergistic action of LiP and MnP allows for the comprehensive degradation of complex aromatic structures, with MnP targeting phenolic portions and LiP attacking non-phenolic moieties. nih.gov

Table 3: Comparison of Ligninolytic Peroxidases

| Enzyme | Cofactor/Mediator | Primary Substrate Type | Mechanism of Action |

| Lignin Peroxidase (LiP) | H₂O₂ | Non-phenolic aromatics | Direct oxidation of substrate to an aryl cation radical. mdpi.comnih.gov |

| Manganese Peroxidase (MnP) | H₂O₂, Mn²⁺ | Phenolic aromatics | Oxidizes Mn²⁺ to Mn³⁺, which acts as a diffusible oxidizing agent. mdpi.comresearchgate.net |

The Cytochrome P450 (CYP) monooxygenase systems are a versatile family of heme-containing enzymes involved in the oxidative metabolism of a vast range of compounds. nih.govnih.gov In the context of dye degradation, their primary role is to catalyze hydroxylation reactions, where a hydroxyl group (-OH) is introduced into the aromatic ring of the dye molecule.

This initial hydroxylation is a critical step that often precedes ring cleavage. By adding a polar hydroxyl group, the P450 system increases the water solubility of the hydrophobic dye molecule and introduces a point of attack for other degradative enzymes. nih.gov These systems typically consist of the P450 enzyme and a reductase partner that transfers electrons from NAD(P)H. nih.gov Fungal P450 enzymes, for instance, have been identified with specific hydroxylase activity that is vital in the biosynthesis and biotransformation of complex organic molecules. nih.gov The introduction of hydroxyl groups can destabilize the aromatic structure of Acid Blue 7, facilitating subsequent oxidative cleavage by peroxidases or other enzymes.

Identification and Analysis of Biodegradation Metabolites

The complete breakdown of this compound results in the formation of various smaller, less complex molecules known as metabolites. Identifying these intermediates is crucial for elucidating the full degradation pathway and confirming the detoxification of the parent compound.

Following the enzymatic cleavage of the azo bond in Acid Blue 7 by azoreductases, the molecule is expected to break into two primary aromatic amines. Based on the structure of Acid Blue 7, one of these initial metabolites would be a derivative of methyl salicylic (B10762653) acid.

Further degradation of these aromatic intermediates is carried out by other microbial enzymes. For instance, salicylic acid can be catabolized through oxidative decarboxylation to form catechol, a reaction catalyzed by enzymes like salicylic acid hydroxylase. nih.gov In studies involving tomato plants, an FAD/NADH-dependent SA 1-hydroxylase was shown to effectively catalyze the conversion of salicylic acid to catechol. nih.gov Catechol is a key intermediate in the microbial degradation of many aromatic compounds and can be further processed through ring cleavage pathways, ultimately leading to mineralization into CO₂ and H₂O. The detection of catechol and its methylated derivatives, such as guaiacol, in metabolic analyses provides strong evidence of an active aromatic degradation pathway. nih.gov

Optimization of Microbial Degradation Parameters

The efficiency and rate of microbial degradation of dyes are not intrinsic but are heavily influenced by physical and chemical parameters of the environment. Optimizing these factors is key to developing effective bioremediation strategies.

The pH of the medium is a critical parameter influencing dye degradation kinetics through multiple effects. For Acid Blue 7, the dye's color is most stable within a pH range of 3 to 9, with potential discoloration occurring outside this range due to chemical instability. pylamdyes.com From a microbial standpoint, pH affects enzyme activity and the metabolic state of the microorganisms. Studies on other dyes have shown that acidic conditions can enhance decomposition rates, partly by altering the dye molecule's protonation state and making it more susceptible to oxidative attack. researchgate.net

However, the effect can be complex. In denitrifying bioreactors used to treat aromatic amines, the optimal pH for the microbial process was between 7 and 9. core.ac.uk Yet, a lower pH of 4.8 was observed to enhance the chemical reaction between amines and nitrite, which is not a biological degradation pathway. core.ac.uk Furthermore, very low pH can inhibit crucial microbial processes like nitrification. mdpi.com Therefore, the optimal pH for degradation is a balance between maintaining the chemical stability of the dye, ensuring optimal microbial and enzymatic activity, and preventing inhibitory conditions.

No specific information on the influence of agitation on the degradation kinetics of Acid Blue 7 was found in the provided search results.

The presence of additional carbon sources can significantly impact the microbial degradation of recalcitrant compounds like Acid Blue 7 through co-metabolism. The degradation of sulfonated aromatic amines has been successfully achieved in bioreactors using bioaugmented enrichment cultures fed with synthetic wastewater, indicating that the presence of other nutrients supports the microbial activity necessary for breakdown. nih.gov

| C:N Ratio | Effect on Growth | Effect on P(3HB) Production | Source |

|---|---|---|---|

| 3 | Optimal | Low | mdpi.com |

| 7 | Optimal | High | mdpi.com |

| 30 | Sub-optimal | High | mdpi.com |

| 50 | Sub-optimal | Low | mdpi.com |

Photocatalytic Degradation and Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) represent a powerful alternative for treating dye-laden wastewater. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). nih.gov These radicals are potent, non-selective oxidizing agents that can break down complex organic molecules like Acid Blue 7 into simpler, less harmful substances. nih.govyoutube.com

Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst (e.g., TiO₂, ZnO, or doped materials like Bi-doped SrTiO₃) and a light source (UV or visible light). nih.gov When the catalyst is irradiated with photons of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce the desired ROS, which then attack the dye molecules. nih.govyoutube.com

Studies on dyes structurally similar to Acid Blue 7 demonstrate the effectiveness of these methods. For instance, the photocatalytic degradation of Acid Orange 7 using a Bi-doped SrTiO₃ catalyst under visible light resulted in significant color removal and detoxification of the solution. nih.gov Similarly, a photo-assisted electrochemical process for degrading Acid Blue 40 showed enhanced removal of color, Total Organic Carbon (TOC), and Chemical Oxygen Demand (COD) compared to electrolysis alone. nih.gov The apparent rate constants for TOC and COD degradation were improved by an order of magnitude in the photo-assisted system, highlighting the synergistic effect of light and electrochemistry. nih.gov The efficiency of these processes depends on parameters such as catalyst dosage, pH, and initial dye concentration.

| Process | Dye | Catalyst/System | Key Findings | Source |

|---|---|---|---|---|

| Visible Light Photocatalysis | Acid Orange 7 (10 mg/L) | Sr₀.₉₅Bi₀.₀₅TiO₃ | ≥67.8% color decay after 1 hour; final solution was non-toxic. | nih.gov |

| Photo-assisted Electrochemistry | Acid Blue 40 | 70%TiO₂/30%RuO₂ DSA electrode + UV-C | 90% color removal, 64% TOC removal, and 60% COD removal in 90 minutes. | nih.gov |

| Electrolysis (for comparison) | Acid Blue 40 | 70%TiO₂/30%RuO₂ DSA electrode | 80% color removal, 46% TOC removal, and 69% COD removal in 90 minutes. | nih.gov |

Semiconductor-Based Photocatalysis

Semiconductor-based photocatalysis is a prominent advanced oxidation process for the degradation of organic pollutants like Acid Blue 7. This method utilizes semiconductor materials that, upon irradiation with light of suitable wavelength, generate highly reactive species capable of breaking down the dye molecules.

Titanium dioxide (TiO2) is a widely used photocatalyst due to its high reactivity, chemical stability, non-toxicity, and cost-effectiveness. mdpi.com When TiO2 is illuminated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the degradation of organic molecules. mdpi.com The mechanism involves the rupture of the organic molecules by the hydroxyl radicals, followed by a series of oxidation reactions that can lead to complete mineralization into CO2, water, and inorganic ions. iwra.org

The efficiency of the photocatalytic degradation of acid dyes using TiO2 is influenced by several factors, including catalyst concentration, initial dye concentration, and pH. iwra.org Research has shown that an increase in TiO2 concentration generally leads to an increased rate of dye degradation up to a certain point, beyond which the effect may plateau or even decrease due to light scattering and particle agglomeration. mdpi.com An acidic environment is often beneficial for the photocatalytic degradation by TiO2 as it can minimize the recombination of electron-hole pairs and enhance the production of hydroxyl radicals. mdpi.com

Nano-TiO2, with its smaller particle size and larger surface area, offers enhanced photocatalytic activity compared to its bulk counterpart. researchgate.net The use of nano-TiO2 in conjunction with other materials, such as graphene oxide (GO), can further improve degradation efficiency. GO-TiO2 nanocomposites have been shown to decrease the degradation time of acid navy blue dye compared to pure TiO2, with the rate constant of degradation increasing with a higher concentration of GO in the nanocomposite. researchgate.net

Studies on various acid dyes have demonstrated the effectiveness of TiO2-based photocatalysis. For instance, in the degradation of Acid Blue 9, complete degradation was achieved using TiO2 activated with UV light. iwra.org Similarly, for Acid Blue 80, while decolorization was relatively fast, complete mineralization was slower, indicating the stability of the anthraquinone (B42736) structure. nih.gov The addition of other oxidizing agents like potassium persulfate (K2S2O8) can significantly enhance the mineralization rate. nih.gov

Table 1: Research Findings on TiO2 Photocatalysis of Acid Dyes

| Dye | Catalyst | Key Findings | Reference |

| Acid Blue 9 | TiO2/UV | Complete degradation achieved. Reaction kinetics are influenced by initial dye and catalyst concentrations. | iwra.org |

| Acid Blue 80 | TiO2/UV | Fast decolorization but slower mineralization. Addition of K2S2O8 enhances mineralization. | nih.gov |

| Acid Navy Blue | GO-TiO2 | GO-TiO2 nanocomposite shows faster degradation than pure TiO2. | researchgate.net |

| Acid Blue 113 | TiO2/UV-C | 98.7% degradation achieved under optimized conditions. | mdpi.com |

| Acid Blue 92 | Nano-TiO2 | Degradation follows first-order kinetics. | researchgate.net |

Zinc oxide (ZnO) is another effective semiconductor photocatalyst with a wide band gap, making it suitable for the degradation of organic pollutants under UV irradiation. mdpi.com ZnO nanopowders, in particular, have shown high efficiency in the photodegradation of acid dyes due to their large surface area and high catalytic activity. scispace.comresearchgate.net

The photocatalytic mechanism of ZnO is similar to that of TiO2, involving the generation of electron-hole pairs upon light absorption, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals. These ROS then attack the dye molecules, leading to their degradation.

Research on the photocatalytic degradation of Acid Blue 25 using ZnO nanoparticles synthesized from Senna siamea flower extracts demonstrated a 99% degradation efficiency within 150 minutes under visible light irradiation. scispace.comteiee.net This highlights the potential of green-synthesized nanoparticles in environmental remediation. The degradation process was found to follow pseudo-first-order kinetics. scispace.com

Similarly, a study on the degradation of Acid Blue 113 using a ZnO/Carbon nanocomposite showed that the degradation was more pronounced in a neutral medium. researchgate.net The efficiency of the degradation increased with the loading of the ZnO/C composite. researchgate.net Another study on the photodegradation of Brilliant Blue dye using a ZnS/ZnO nanocomposite achieved 100% degradation within 60 minutes, with an optimal degradation efficiency of 86.25% at a dye concentration of 20 mg/L. kashanu.ac.ir

Table 2: Research Findings on ZnO Nanopowder Photodegradation of Acid Dyes

| Dye | Catalyst | Degradation Efficiency | Time | Conditions | Reference |

| Acid Blue 25 | ZnO-S.S. Nanoparticles | 99% | 150 min | Visible light, 150 mg catalyst, 10 mg/L dye | scispace.comteiee.net |

| Acid Blue 113 | ZnO/C Nanocomposite | - | - | Neutral pH, UV irradiation | researchgate.net |

| Brilliant Blue | ZnS/ZnO Nanocomposite | 100% | 60 min | 20 mg/L dye concentration | kashanu.ac.ir |

Advanced Oxidative Systems

Advanced oxidative systems encompass a variety of processes that generate highly reactive oxygen species, primarily hydroxyl radicals, to degrade organic pollutants. These methods are often more powerful than conventional treatment techniques.

The combination of hydrogen peroxide (H2O2) and ultraviolet (UV) radiation is a potent advanced oxidation process. nih.gov UV light cleaves the H2O2 molecule to produce two hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules like Acid Blue 7. wikipedia.orgresearchgate.net

The efficiency of the H2O2/UV process is influenced by factors such as the concentration of H2O2, pH, and the intensity of UV radiation. researchgate.net Studies on the degradation of Acid Blue 113 showed that the addition of 5mM H2O2 to a UV irradiation process resulted in the complete removal of the dye after 72 minutes. researchgate.net Increasing the H2O2 concentration generally enhances the decolorization efficiency. researchgate.net For the degradation of Disperse Blue 1, the H2O2/UV/TiO2 process was found to be effective, with the degradation rate being strongly influenced by the reaction parameters. nih.gov

Ozone (O3) is a strong oxidizing agent that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at high pH. researchgate.netwikipedia.org Ozonation is an effective method for the decolorization of textile wastewater. The stability of ozone in an aqueous solution is highly dependent on the pH. researchgate.net

Combining ozonation with hydrogen peroxide (the Peroxone process) can enhance the degradation rate of organic pollutants. H2O2 accelerates the decomposition of ozone into hydroxyl radicals, thereby increasing the oxidative power of the system. researchgate.net Research on the degradation of Acid Blue 92 by ozonation, O3/H2O2, and O3/Activated carbon showed that the O3/H2O2 process had a higher removal rate with increasing H2O2 concentration. researchgate.net

The reaction is highly effective in degrading recalcitrant organic compounds. For the degradation of Acid Blue 161, the photo-Fenton process increased the degradation by more than 40% compared to the Fenton process alone, due to the regeneration of Fe2+ through photocatalytic reactions. bioline.org.br The process is pH-dependent, with acidic conditions generally being optimal. deswater.com

In a study on the degradation of 2,4-dichlorophenoxyacetic acid using a photoelectrocatalysis/photoelectro-Fenton process with Blue-TiO2 nanotube arrays, it was found that the removal of the pollutant increased initially and then decreased with an increase in Fe2+ dose. nih.gov This indicates the existence of an optimal catalyst concentration. The primary reactive species responsible for the degradation was identified as the hydroxyl radical. nih.gov The use of iron ore tailings as a heterogeneous Fenton-like catalyst has also been explored for the degradation of Acid Orange 7, demonstrating the potential for using waste materials in environmental remediation. nih.gov

Mechanistic Studies of Photocatalytic Transformations

Photocatalysis has emerged as a promising technology for the mineralization of organic pollutants into less harmful substances. researchgate.net The process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation, generates highly reactive species like hydroxyl radicals (•OH). mdpi.comiwra.org These radicals are powerful oxidizing agents that can non-selectively attack complex organic molecules like this compound. mdpi.com The degradation of triphenylmethane (B1682552) dyes is not a single-step process but a series of competitive and parallel reactions that lead to the complete breakdown of the dye molecule. acs.org Mechanistic studies on dyes structurally related to Acid Blue 7, such as Acid Blue 1, reveal several key transformation pathways. acs.org

One of the initial steps in the photocatalytic degradation of Acid Blue 7 involves the attack of hydroxyl radicals on the N-alkyl groups of the molecule. This process, known as N-de-ethylation, targets the ethyl groups attached to the nitrogen atoms. The reaction involves the abstraction of a hydrogen atom from the ethyl group, leading to the formation of an unstable intermediate that subsequently cleaves, resulting in the removal of the ethyl group. This sequential removal of ethyl groups is a common pathway in the degradation of triphenylmethane and other dyes containing N-alkyl substituents. acs.org Studies on similar dyes have confirmed that N-demethylation is a competitive process in their photocatalytic breakdown. researchgate.net This initial attack does not destroy the main chromophore but alters the dye's structure, often leading to a color change and forming various intermediate products.

The color of Acid Blue 7 is due to its extensive conjugated system, specifically the triphenylmethane chromophore, which allows it to absorb light in the visible spectrum. The ultimate goal of decolorization is the destruction of this conjugated structure. researchgate.net Reactive oxygen species, particularly hydroxyl radicals, attack the central carbon atom and the aromatic rings of the dye molecule. mdpi.comresearchgate.net This attack breaks the bonds that form the conjugated system, leading to the fragmentation of the molecule into smaller, colorless organic species. researchgate.netacs.org The destruction of the chromophoric group is a critical step that results in the complete loss of color in the wastewater. mdpi.com This process is often monitored by UV-Vis spectroscopy, which shows the disappearance of the characteristic absorption peak in the visible region.

Concurrent with other degradation pathways, hydroxylation occurs on the various aromatic rings of the Acid Blue 7 molecule. acs.org Hydroxyl radicals can attack the phenyl and naphthyl rings, adding hydroxyl groups to them. This process can occur on both the primary benzene (B151609) rings and the sulfonylated benzene rings. acs.org The addition of hydroxyl groups increases the polarity of the intermediates and can make them more susceptible to further oxidation and ring-opening reactions. The formation of hydroxylated intermediates has been identified in the detailed mechanistic studies of the ZnO-mediated photodegradation of Acid Blue 1. acs.org

During the complex process of photodegradation, substitution reactions can also occur. acs.org These reactions involve the replacement of existing functional groups on the aromatic rings, such as the sulfonate groups (-SO₃H), with other groups, most notably hydroxyl groups. The attack by hydroxyl radicals can lead to the displacement of the sulfonate groups, a process known as desulfonation. This further contributes to the breakdown of the original dye molecule into various intermediate products, which are then subjected to further oxidation, eventually leading to mineralization.

Interactive Table: Photocatalytic Degradation Pathways

| Degradation Mechanism | Description | Key Molecular Change | Relevant Finding |

|---|---|---|---|

| N-De-ethylation | Sequential removal of ethyl groups from the tertiary amine functional groups. | Cleavage of C-N bonds in the N-ethyl groups. | Identified as a competitive reaction pathway in the degradation of structurally similar dyes. acs.org |

| Conjugated Structure Destruction | Breakdown of the central triphenylmethane chromophore responsible for the dye's color. | Cleavage of the conjugated π-system and fragmentation of the molecule. | Leads to the formation of smaller, colorless organic intermediates and eventual mineralization. researchgate.netacs.org |

| Hydroxylation | Addition of hydroxyl (•OH) groups to the aromatic and sulfonylated rings. | Increases the polarity and reactivity of intermediates for further degradation. | Observed on both benzene and sulfonylated benzene rings during photocatalysis. acs.org |

| Substitution Reactions | Replacement of functional groups, such as sulfonate groups, with hydroxyl groups. | Leads to desulfonation and the formation of varied intermediate products. | Occurs as a competitive reaction alongside other degradation mechanisms. acs.org |

Adsorption Phenomena and Material Science Applications

Adsorption is a widely used, effective, and well-established technique for removing dyes from wastewater. acs.org The process involves the accumulation of dye molecules onto the surface of a solid material, known as an adsorbent. The efficiency of adsorption depends on the properties of both the adsorbent (e.g., surface area, porosity, surface chemistry) and the adsorbate (e.g., molecular structure, charge). For anionic dyes like this compound, adsorbents with positively charged surfaces under acidic conditions are generally more effective due to electrostatic attraction. mdpi.com

Research into dye adsorption is increasingly focused on developing low-cost, sustainable, and highly efficient adsorbents from various waste materials and biopolymers. acs.org The goal is to create materials with high adsorption capacities, favorable kinetics, and the potential for regeneration and reuse.

One area of focus is the use of industrial byproducts like fly ash , which has been studied for the removal of anionic dyes such as Acid Blue 113. researchgate.net Another sustainable approach involves the chemical modification of agricultural waste. For example, coconut shells treated with sulfuric acid have been developed as an effective biosorbent for cationic dyes, and similar principles can be applied to create adsorbents for anionic dyes. tandfonline.com

Biopolymers offer a renewable and biodegradable alternative. Chitosan (B1678972) , derived from crustacean shells, can be formulated into films and composites to remove dyes. acs.org To enhance its properties, chitosan can be combined with nanomaterials like carbon nanotubes to create composite films with improved adsorption capacities for anionic dyes like tartrazine. acs.org

Clay-based materials are also being extensively investigated. Brown clay , modified with surfactants like didodecyldimethylammonium (B1216837) bromide, has shown a significantly enhanced ability to adsorb dyes by creating a carbon-enriched surface that increases its affinity for organic pollutants. researchgate.net Furthermore, the development of superparamagnetic activated carbon from floral waste represents a significant advancement. acs.org These materials combine high surface area for adsorption with magnetic properties, allowing for easy separation and recovery of the adsorbent from the water using a magnetic field. acs.org

Interactive Table: Novel Adsorbents for Dye Removal

| Adsorbent Material | Precursor/Modification | Target Dye Type | Key Findings/Advantages |

|---|---|---|---|

| Fly Ash | Industrial byproduct | Anionic Dyes (e.g., Acid Blue 113) | Low-cost adsorbent utilizing industrial waste. researchgate.net |

| Acid-Functionalized Biosorbent | Coconut Shells (treated with H₂SO₄) | Cationic Dyes (principle applicable to anionic) | Sustainable and effective biosorbent derived from agricultural waste. tandfonline.com |

| Chitosan/Carbon Nanotube Composite | Chitosan (biopolymer) and CNTs | Anionic & Cationic Dyes | High adsorption capacity; combines biodegradability with nanomaterial properties. acs.org |

| Modified Brown Clay | Brown Clay (modified with DDAB surfactant) | Cationic Dyes (principle applicable to anionic) | Enhanced sorption capacity due to increased d-spacing and a carbon-enriched surface. researchgate.net |

| Superparamagnetic Activated Carbon | Floral Waste (e.g., S. campanulata) | Cationic Dyes (principle applicable to anionic) | High efficiency, sustainable, and allows for easy magnetic separation and reuse. acs.org |

Adsorption Kinetics and Isotherm Modeling

To understand the efficiency and mechanism of the adsorption process, kinetic and isotherm models are applied to experimental data. These models provide insights into the rate of adsorption and the equilibrium distribution of the dye between the liquid and solid phases.

The pseudo-second-order kinetic model is frequently used to describe the adsorption of dyes from aqueous solutions. This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.gov Studies on the adsorption of various acid dyes, including Acid Blue 25 and Acid Blue 113, onto different adsorbents have consistently shown that the pseudo-second-order model provides a better fit to the experimental data compared to the pseudo-first-order model. sphinxsai.combioone.orgnih.gov This indicates that the adsorption process is likely controlled by chemical interactions. bioone.org For example, the adsorption of Acid Blue 25 on pomelo pith and both banana and durian peels was well-described by this model. bioone.orgnih.gov Similarly, the adsorption of Acid Blue 161 onto chitosan and activated carbon also followed the pseudo-second-order kinetics. researchgate.net

Table 1: Pseudo-Second-Order Kinetic Parameters for Acid Dye Adsorption

| Adsorbent | Dye | k2 (g mg⁻¹ min⁻¹) | qe (exp) (mg g⁻¹) | qe (cal) (mg g⁻¹) | R² | Reference |

| Pomelo Pith | Acid Blue 25 | 0.007 | ~9.98 | 9.98 | 0.998 | nih.gov |

| Banana Peel | Acid Blue 25 | 0.163 | - | - | 0.999 | bioone.org |

| Durian Peel | Acid Blue 25 | 0.092 | - | - | 0.999 | bioone.org |

| Activated Charcoal | Acid Blue | - | - | - | > pseudo-first | researchgate.net |

| ACVMH | Acid Blue 113 | - | - | - | well-described | sphinxsai.com |

Adsorption isotherms are crucial for describing how adsorbates interact with adsorbents. Several isotherm models are used to analyze the equilibrium data:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net It is often a good fit for the adsorption of acid dyes. For instance, the adsorption of Acid Blue 25 on pomelo pith and both banana and durian peels was well-described by the Langmuir model, suggesting a uniform surface for adsorption. bioone.orgnih.gov The maximum adsorption capacities (Qm) for Acid Blue 25 on banana and durian peels were estimated to be 70.0 and 89.7 mg g⁻¹, respectively. bioone.org

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. iosrjournals.org It has been shown to fit the adsorption data of Acid Blue 7 on teak sawdust well. iosrjournals.org

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. sebhau.edu.ly It was found to be a suitable model for the adsorption of Acid Blue 7 on teak sawdust. iosrjournals.org

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). bioone.org For the adsorption of Acid Blue 25 on pomelo pith, the low value of E suggested that hydrogen bonding interactions were dominant. bioone.org

Table 2: Adsorption Isotherm Parameters for Acid Dyes

| Isotherm Model | Parameter | Teak Sawdust (Acid Blue 7) | Pomelo Pith (Acid Blue 25) | Banana Peel (Acid Blue 25) | Durian Peel (Acid Blue 25) | Reference |

| Langmuir | Qm (mg g⁻¹) | - | 26.9 | 70.0 | 89.7 | bioone.orgnih.gov |

| KL (L mg⁻¹) | - | - | - | - | ||

| R² | Good fit | Good fit | Good fit | Good fit | iosrjournals.orgbioone.orgnih.gov | |

| Freundlich | KF ((mg g⁻¹)(L mg⁻¹)¹/n) | - | - | - | - | |

| n | - | - | - | - | ||

| R² | Good fit | - | - | - | iosrjournals.org | |

| Temkin | bT (J mol⁻¹) | - | - | - | - | |

| AT (L g⁻¹) | - | - | - | - | ||

| R² | Less fit than Langmuir/Freundlich | - | - | - | iosrjournals.org | |

| Dubinin-Radushkevich | E (kJ mol⁻¹) | - | 3.78 - 3.80 | - | - | bioone.org |

Thermodynamic Aspects of Adsorption

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide valuable information about the spontaneity and nature of the adsorption process.

The negative values of ΔG° obtained in studies of acid dye adsorption indicate that the process is feasible and spontaneous. researchgate.netmdpi.com The spontaneity of the adsorption of Acid Blue 25 on pomelo pith was found to increase with temperature, as evidenced by the decrease in ΔG°. mdpi.com An endothermic process (positive ΔH°) suggests that higher temperatures favor adsorption, which was observed for the adsorption of Acid Blue 161. researchgate.net Conversely, an exothermic process (negative ΔH°) indicates that lower temperatures are more favorable. researchgate.net The entropy change (ΔS°) provides insight into the randomness at the solid-solution interface during adsorption. researchgate.net

Table 3: Thermodynamic Parameters for the Adsorption of Acid Dyes

| Adsorbent | Dye | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Temperature (°C) | Reference |

| Activated Charcoal | Acid Blue | Negative | - | - | - | researchgate.net |

| Pomelo Pith | Acid Blue 25 | Decreases with temp. | - | - | 20-40 | mdpi.com |

| Chitosan | Acid Blue 161 | - | Positive | - | 25-45 | researchgate.net |

| Magnetic-SBA-15/CPAA | Acid Blue 25 | Negative | -30.287 | - | - | researchgate.net |

Mechanisms of Adsorption and Surface Interactions

The removal of Acid Blue 7 from aqueous solutions through adsorption involves the binding of the dye molecules to the surface of an adsorbent material. The effectiveness of this process is influenced by the properties of both the dye and the adsorbent, as well as the operational conditions.

Studies have investigated various low-cost adsorbents for the removal of Acid Blue 7, including teak sawdust and Mg/Al layered double oxides. sioc-journal.cniosrjournals.org The adsorption process is often evaluated using isotherm models like the Langmuir and Freundlich models to understand the interaction between the dye and the adsorbent. sioc-journal.cniosrjournals.org

For instance, research on teak sawdust as an adsorbent for Acid Blue 7 revealed that the adsorption process is influenced by factors such as adsorbent dosage, pH, and contact time. iosrjournals.org The maximum color removal was achieved at an optimal adsorbent dosage of 1000 mg with a contact time of 120 minutes. iosrjournals.org The adsorption data for this system fit well with both the Langmuir and Freundlich isotherm models, suggesting a complex adsorption mechanism. iosrjournals.org

In another study, Mg/Al layered double oxides (LDO) demonstrated a high adsorption capacity for Acid Blue 7. sioc-journal.cn The maximum adsorption capacity was found to be 446.9 mg/g at an initial dye concentration of 150 mg/L and a pH of 6.74. sioc-journal.cn The adsorption mechanism in this case was attributed to the majority of Acid Blue 7 molecules being adsorbed on the surface of the Mg/Al-LDO, with hydrogen bonds forming between the layers of the adsorbent and the dye molecules. sioc-journal.cn

The interaction between the dye and the adsorbent is often a combination of physical and chemical processes. These can include electrostatic interactions, hydrogen bonding, and π-π interactions between the aromatic rings of the dye and the adsorbent surface. nih.govacs.org The pH of the solution plays a crucial role, as it affects the surface charge of the adsorbent and the ionization state of the dye molecule. iosrjournals.org

Table 1: Adsorption Parameters for Acid Blue 7 Removal

| Adsorbent | Initial Dye Concentration (mg/L) | Adsorbent Dosage (g/L) | pH | Contact Time (min) | Maximum Adsorption Capacity (mg/g) | Adsorption Isotherm Model | Reference |

| Teak Sawdust | 10-50 | 1 | 10 | 120 | Not explicitly stated | Langmuir, Freundlich | iosrjournals.org |

| Mg/Al Layered Double Oxides | 150 | 0.33 | 6.74 | Not specified | 446.9 | Langmuir, Freundlich | sioc-journal.cn |

Electrochemical Degradation Pathways

Electrochemical methods offer a promising alternative for the degradation of persistent organic pollutants like Acid Blue 7. These techniques involve the generation of highly reactive species, such as hydroxyl radicals, which can break down the complex dye molecule into simpler, less harmful compounds.

Direct Electrochemical Oxidation Processes

Direct electrochemical oxidation occurs when the dye molecules are directly oxidized at the anode surface. This process is highly dependent on the anode material and the operating conditions. Studies have shown that the electrocatalytic degradation of dyes like Acid Blue is significantly influenced by the type and concentration of the conductive electrolyte. nih.gov

In the presence of electrolytes like NaOH, the degradation of dyes occurs primarily through direct electrochemical processes. nih.gov The anode material plays a critical role in the efficiency of direct oxidation. For instance, boron-doped diamond (BDD) electrodes are known for their high performance in the electrochemical oxidation of organic compounds due to their wide potential window and excellent chemical stability. researchgate.net

The electrochemical oxidation of a similar dye, Acid Orange 7, using a Fe-doped PbO2 electrode was found to follow pseudo-first-order reaction kinetics. nih.gov The degradation pathway was initiated by the oxidation of the azo bond, followed by hydroxylation and substitution reactions, ultimately leading to mineralization into inorganic ions like NH₄⁺, NO₃⁻, and SO₄²⁻, as well as CO₂ and H₂O. nih.gov

Pulse Electrochemical Oxidation Studies

Pulse electrochemical oxidation is a variation of the conventional electrochemical process where the electrical current is applied in pulses rather than continuously. This technique has been shown to be more efficient in some cases, leading to higher degradation rates and lower energy consumption.

A study on the pulse-electrochemical oxidation of methylene (B1212753) blue, another common dye, using a Ti/PbO2-PVDF electrode demonstrated the advantages of this method. zghjkx.com.cn The decolorization rate, COD removal rate, and current efficiency were all higher in the pulse mode compared to the direct current (DC) mode. zghjkx.com.cn The energy consumption in the pulse mode was also significantly lower. zghjkx.com.cn The efficiency of the process was influenced by factors such as the initial concentration of the dye, pulse voltage, pulse frequency, and duty cycle. zghjkx.com.cn

Microbial Fuel Cell Applications in Dye Degradation

Microbial fuel cells (MFCs) are a sustainable technology that can simultaneously treat wastewater and generate electricity. frontiersin.org In the context of dye degradation, MFCs can be used to break down complex dye molecules through the metabolic activity of microorganisms.

Studies on the degradation of azo dyes, which share structural similarities with Acid Blue 7, have shown that MFCs can achieve high removal efficiencies. For example, in the degradation of Acid Orange 7, an MFC with the dye in the cathode chamber containing the enzyme laccase showed a higher power density and COD reduction compared to an MFC with the dye in the anode chamber. frontiersin.org The degradation products in the cathode were also more stable and less complex. frontiersin.org

Another study demonstrated that an integrated system of an MFC and an aerobic two-stage bioreactor could achieve complete degradation of Acid Orange-7. researchgate.net Photosynthetic microbial fuel cells (PMFCs) have also been investigated as a sustainable strategy for degrading azo dyes while generating bioelectricity.

Table 2: Comparison of Electrochemical Degradation Methods for Dyes

| Degradation Method | Anode Material | Electrolyte | Key Findings | Reference |

| Direct Electrochemical Oxidation | Pb/PbO₂ | NaCl, NaOH, H₂SO₄ | Highest activity in NaCl due to indirect oxidation by hypochlorite. Direct oxidation occurs in NaOH. | nih.gov |

| Direct Electrochemical Oxidation | Fe-doped PbO₂ | Na₂SO₄ | Followed pseudo-first-order kinetics; degradation initiated by azo bond oxidation. | nih.gov |

| Pulse Electrochemical Oxidation | Ti/PbO₂-PVDF | NaCl | Higher decolorization, COD removal, and current efficiency with lower energy consumption compared to DC mode. | zghjkx.com.cn |

| Microbial Fuel Cell (Cathodic) | Not specified | Not specified | Higher power density and COD reduction for Acid Orange 7 degradation with laccase at the cathode. | frontiersin.org |

Membrane Separation Techniques

Membrane separation, particularly nanofiltration, is an effective technology for removing dyes from wastewater. This pressure-driven process utilizes membranes with pore sizes that can retain dye molecules while allowing water to pass through.

Nanofiltration for Dye Removal

Nanofiltration has been successfully applied for the removal of various dyes from aqueous solutions. The efficiency of dye removal depends on factors such as the membrane type, molecular weight and charge of the dye, operating pressure, and the presence of other solutes. mdpi.combioline.org.brepa.gov

Studies have shown that nanofiltration can achieve high rejection rates for acidic dyes. For instance, one study reported color removal of up to 99.7% for acidic and reactive blue dyes using a spiral wound nanofiltration membrane. epa.gov The presence of salts like sodium chloride can further increase the dye rejection to nearly 100%. epa.gov

The performance of a nanofiltration membrane is characterized by its permeate flux and rejection coefficient. These parameters are influenced by the physicochemical properties of the dye, such as its molecular weight and solubility. mdpi.com Fouling of the membrane is a potential issue in dye removal, but it can often be reversed by chemical cleaning, allowing for the reuse of the membrane. bioline.org.br

Table 3: Performance of Nanofiltration for Dye Removal

| Membrane Type | Dye Type | Key Findings | Reference |

| Polyamide NF99 | Acid Brown-83, Allura Red, Basic Fuchsin, Crystal Violet, Methyl Orange, Sunset Yellow | Rejection coefficient correlated with molar refractivity and water solubility of the dye. | mdpi.com |

| Spiral Wound Thin Film Composite (MWCO=90 Dalton) | Acidic, Disperse, Reactive, Direct Dyes | Color removal up to 99.7% for acidic and reactive blue dyes. | epa.gov |

| Commercial NF90 | Basic Chrysoidine Cryst Yellow Gold 0.4% | Color removal of 97.98%. | bioline.org.br |

Ultrafiltration Membrane Development

Membrane-based filtration technologies are pivotal in the remediation of wastewater containing dyes like Acid Blue 7. While not ultrafiltration in the strictest sense, integrated membrane systems incorporating microfiltration (MF) and reverse osmosis (RO) have been specifically studied for the removal of Acid Blue 7 from industrial effluents. jaaru.orgresearchgate.net These systems demonstrate the potential of membrane technology to achieve high purification levels.

In a notable study, a hybrid system was developed to treat simulated industrial wastewater from a textile factory. jaaru.orgresearchgate.net The system first employed microfiltration to eliminate suspended solids, followed by a reverse osmosis stage to remove dissolved dye molecules. jaaru.orgresearchgate.net The performance of the RO membrane was assessed under various operational parameters, revealing a direct relationship between operating pressure and removal efficiency. As the applied pressure increased from 5 to 10 bar, the removal percentage of the dye improved significantly, reaching up to 99.8% at the highest pressure. jaaru.orgresearchgate.net This is attributed to the increased driving force overcoming the membrane resistance and reducing the effects of concentration polarization at the membrane surface. jaaru.orgresearchgate.net

Conversely, the permeate flux was found to be inversely proportional to the initial dye concentration. jaaru.orgresearchgate.net An increase in dye concentration elevates the osmotic pressure of the feed solution, which impedes the passage of water through the membrane, thereby reducing the flux. jaaru.org Membrane fouling, through the adsorption of dye molecules onto the membrane surface, was also identified as a factor that can decrease permeate flux over time. jaaru.org

The research highlights the effectiveness of membrane-based separation for Acid Blue 7, with the following key findings:

Effect of Pressure: Higher operating pressures lead to greater removal efficiency.

Effect of Concentration: Higher initial dye concentrations lead to lower permeate flux.

Removal Efficiency: High removal rates, exceeding 98%, are achievable under optimized conditions. jaaru.org

Table 1: Effect of Operating Pressure on Acid Blue 7 Removal Efficiency

Initial Dye Concentration: 50 mg/L. Source: jaaru.orgresearchgate.net

| Operating Pressure (bar) | Removal Efficiency (%) |

|---|---|

| 5.0 | Data not specified, but lower than higher pressures |

| 7.5 | Data not specified, but increasing |

| 10.0 | 99.8 |

Table 2: Effect of Initial Dye Concentration on Removal Efficiency

Operating Pressure: 10 bar. Source: jaaru.orgresearchgate.net

| Initial Dye Concentration (mg/L) | Removal Efficiency (%) |

|---|---|

| 25 | ~99 |

| 50 | ~99 |

| 75 | ~99 |

| 100 | ~99 |

Hybrid and Integrated Treatment Systems for Dye Effluents

Hybrid and integrated systems that combine multiple treatment processes are increasingly recognized as effective strategies for managing complex industrial effluents containing recalcitrant compounds like Acid Blue 7. These systems leverage the strengths of different unit operations to achieve superior purification, often in a more cost-effective and efficient manner than standalone processes.

An exemplary integrated system for treating wastewater containing Acid Blue 7 involves a combination of microfiltration (MF) and reverse osmosis (RO). jaaru.orgresearchgate.net This physical separation-based hybrid system was designed to specifically address effluent from a textile factory. jaaru.orgresearchgate.net

The process is sequential:

Pre-treatment (Microfiltration): The raw effluent is first passed through microfilters (typically 5 and 1 micrometer) to remove suspended solids. This step is crucial as it prevents the larger particles from fouling the more sensitive RO membranes downstream, thereby protecting and prolonging their operational life.

Primary Treatment (Reverse Osmosis): The pre-filtered water is then fed to a reverse osmosis unit. The high pressure applied in the RO module forces water molecules through a semi-permeable membrane, while the larger dye molecules (Acid Blue 7) and dissolved salts are rejected. jaaru.orgresearchgate.net

This integrated approach proved highly effective, achieving a dye removal efficiency of up to 98% over a 90-minute operation period. jaaru.orgresearchgate.net Furthermore, the system demonstrated excellent performance in desalination, removing total dissolved solids (TDS) with an efficiency approaching 100%. jaaru.org The study successfully demonstrated that combining membrane processes can produce a high-quality permeate, potentially suitable for reuse, while concentrating the dye for more manageable disposal. jaaru.orgresearchgate.net

Table 3: Performance of Integrated MF-RO System for Acid Blue 7 Effluent

Source: jaaru.orgresearchgate.net

| Parameter | Operating Conditions | Removal Efficiency (%) |

|---|---|---|

| Acid Blue 7 Dye | Pressure: up to 10 bar; Concentration: 25-100 mg/L | Up to 98% |

| Total Dissolved Solids (TDS) | Pressure: 10 bar; Initial TDS: 3000 mg/L | Up to 99.7% |

Advanced Analytical Methodologies for Acid Blue 7 Free Acid Research

Chromatographic Separation and Detection

Chromatography stands as a cornerstone for the separation and analysis of Acid Blue 7 free acid from various matrices. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are particularly prominent, often coupled with mass spectrometry for enhanced detection and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the analysis of dyes like Acid Blue 7. It offers reliable separation and quantification, making it suitable for a range of applications from quality control to environmental monitoring.

UV-Visible spectrophotometry is a common detection method used with HPLC for analyzing colored compounds like Acid Blue 7. The dye exhibits a maximum absorbance at a specific wavelength, which allows for its quantification. For instance, in the synthesis of Acid Blue 7, HPLC with UV detection at 254 nm can be used to monitor the reaction progress by separating the product from the starting leuco acid. mdpi.com While the desired Acid Blue 7 is easily detected, monitoring the disappearance of the starting material can be more challenging with UV-Vis spectroscopy alone, highlighting the utility of HPLC for clear identification of both compounds. mdpi.com In other applications, a wavelength of 650 nm has been utilized for the analysis of a similar dye, Acid Blue 9, demonstrating the importance of selecting the optimal wavelength for detection. osha.gov

| Analyte | Wavelength (nm) | Column | Mobile Phase | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|---|

| Acid Blue 7 | 254 | Not Specified | CH₃CN:0.05% H₃PO₄ aq. = 7:3 | 1 | mdpi.com |

| Acid Blue 9 | 650 | Not Specified | Methanol (B129727)/water (1:1) | Not Specified | osha.gov |

| Acid Dyes (general) | 500 | RP18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724) and 10 mmoL ammonium (B1175870) acetate (B1210297) solution | 1 | aidic.it |

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating compounds based on their hydrophobicity. For ionizable compounds like this compound, adjusting the mobile phase pH is critical for achieving good peak shape and separation. biotage.com By lowering the mobile phase pH to at least two units below the compound's pKa, ionization can be suppressed, leading to sharper peaks and improved retention. biotage.com This is often achieved by adding acids like formic acid, acetic acid, or trifluoroacetic acid to the mobile phase. biotage.com For example, a mobile phase consisting of acetonitrile and an aqueous solution of 0.05% phosphoric acid has been successfully used to separate Acid Blue 7 from its leuco form. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents an advancement over traditional HPLC, utilizing smaller particle size columns to achieve faster separations and higher resolution. This technique is particularly valuable for complex samples and for high-throughput analysis. lcms.cz

When coupled with high-resolution mass spectrometry, such as a Quadrupole Orbitrap (Q-Orbitrap) mass spectrometer, UHPLC becomes a formidable tool for the identification and quantification of compounds in intricate mixtures. mdpi.comfrontiersin.org This combination offers high mass accuracy (typically below 5 ppm), enabling the confident identification of analytes. mdpi.com The UHPLC-Q-Orbitrap MS system can be operated in both positive and negative ionization modes to detect a wide range of compounds. frontiersin.org For instance, a typical mobile phase for UHPLC-MS analysis might consist of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate (B1220265) to enhance ionization. mdpi.comfrontiersin.orgmdpi.com

| Column | Mobile Phase Solvents | Additives | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| Hypersil Gold C18 (100 mm, 2.1 mm, 1.9 µm) | Water and Methanol | 0.1% v/v formic acid | Not Specified | mdpi.com |

| Hypersil GOLD C18 (100 mm, 2.1 mm, 1.9 µm) | Water and Acetonitrile | 0.1% (v/v) formic acid | 0.30 | frontiersin.org |

| ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | Not Specified | Not Specified | Not Specified | frontiersin.org |

| Solo C18 (2.1 × 100 mm, 1.8 μm) | Water/Methanol (90:10 v/v) and Methanol | 5 mM ammonium acetate (negative mode), 5 mM ammonium formate and 0.01% formic acid (positive mode) | 0.2-0.48 | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. ucdavis.edu In the context of Acid Blue 7 research, GC-MS is primarily employed for metabolite profiling, which involves the identification and quantification of the byproducts resulting from the dye's degradation or metabolism. illinois.edu Prior to analysis, non-volatile metabolites often require a derivatization step, such as silylation, to increase their volatility. nih.gov GC-MS has proven effective in identifying a wide array of low-molecular-weight organic compounds, including carboxylic acids, phenols, and hydrocarbons, in various biological and environmental samples. mdpi.com The identification of these metabolites provides crucial insights into the degradation pathways of the parent compound. nih.gov

Thin Layer Chromatography (TLC) in Degradation Monitoring

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective technique for monitoring the progress of degradation reactions involving this compound. ed.gov Its utility lies in its ability to quickly separate the parent dye from its degradation byproducts, providing a visual and semi-quantitative assessment of the reaction's progress. researchgate.netresearchgate.net

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. For acid-base indicator dyes, a mixture of 1-propanol (B7761284) and aqueous ammonia (B1221849) has been shown to be effective. researchgate.net As the solvent moves up the plate, the components of the mixture separate based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The parent this compound will exhibit a specific retention factor (Rf) value, which can be compared to that of a standard. The appearance of new spots with different Rf values indicates the formation of degradation products. The intensity of the spot corresponding to this compound will decrease over time as the degradation proceeds. This technique is particularly useful for optimizing reaction conditions in photocatalytic or electrochemical degradation studies before employing more quantitative methods like HPLC. researchgate.net

Method Development and Validation Parameters

For quantitative analysis of this compound, it is imperative to develop and validate the analytical methods used. Validation ensures that the method is suitable for its intended purpose and provides reliable and reproducible results. The key parameters for validation are outlined by international guidelines such as the International Council for Harmonisation (ICH).

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is established by constructing a calibration curve. A series of standard solutions of this compound at different known concentrations are prepared and analyzed. The response of the instrument (e.g., peak area in chromatography or absorbance in spectroscopy) is then plotted against the corresponding concentration.

The relationship is typically evaluated using linear regression analysis, which yields an equation of the line (y = mx + c) and a coefficient of determination (r²). uknml.comcsic.es An r² value close to 1 (e.g., ≥ 0.995) is generally considered to indicate good linearity. researchgate.net For instance, in the analysis of the related azo dye Acid Orange 7, a calibration curve was generated in a concentration range of 0.625–80 µg L−1, resulting in a linear regression equation of y = 0.00025x + 0.22675 with an r² value of ≥ 0.9999. mdpi.com

Table 1: Example of Linearity Data for an Acid Dye Analysis

| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |

|---|---|

| 0.1 | 5000 |

| 0.5 | 25000 |

| 1.0 | 50000 |

| 2.5 | 125000 |

| 5.0 | 250000 |

| 10.0 | 500000 |

This table is a representative example and does not reflect actual experimental data for this compound.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. juniperpublishers.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. juniperpublishers.comnih.gov

These parameters are crucial for analyzing trace amounts of this compound. They can be determined using several methods, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com The formulas based on the calibration curve are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve. sepscience.comresearchgate.net For example, in an analysis of Acid Orange 7, the LOD and LOQ were calculated to be 0.37 µg L−1 and 1.12 µg L−1, respectively. mdpi.com

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (RSD). oup.com

To assess accuracy, a known amount of this compound standard is added to a blank matrix, and the sample is analyzed. The percentage of the added analyte that is measured (recovered) is calculated. For precision, the analysis is repeated several times (intra-day and inter-day) to determine the variability of the results. In a study on various acid dyes, recovery rates were found to be between 81.2% and 98.4%, with RSD values below 1.24%. aidic.it

Table 2: Illustrative Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

|---|---|---|---|

| 1.0 | 0.98 | 98.0 | 1.5 |

| 5.0 | 4.92 | 98.4 | 1.2 |

| 10.0 | 9.91 | 99.1 | 0.9 |

This table is a representative example and does not reflect actual experimental data for this compound.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com For a chromatographic method, these variations could include the pH of the mobile phase, column temperature, or flow rate.

Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. oup.com This is often demonstrated by showing that no interfering peaks are present at the retention time of this compound in a blank or placebo sample. In the context of degradation studies, selectivity is crucial to distinguish the parent dye from its various byproducts.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide information about the molecule's functional groups and electronic transitions.

One of the primary techniques is UV-Visible (UV-Vis) Spectroscopy . This compound, being a colored dye, exhibits strong absorption in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is a characteristic property of the dye's chromophore system. For the related Acid Blue 9, a λmax of 630 nm has been reported. scribd.com UV-Vis spectroscopy is not only used for quantification based on the Beer-Lambert law but also for monitoring changes in the chemical structure during degradation, as the destruction of the chromophore leads to a decrease in the absorbance at λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy is another powerful tool used to identify the functional groups present in the this compound molecule. The FTIR spectrum shows absorption bands corresponding to specific vibrational modes of the molecule's bonds. For instance, characteristic peaks would be expected for the sulfonic acid groups (S=O stretching), aromatic rings (C=C stretching), and amine groups (N-H stretching). science.govresearchgate.net These spectral fingerprints can confirm the identity of the compound and can also be used to follow chemical transformations, such as the cleavage of aromatic rings or the modification of functional groups during degradation processes.

UV-Visible Spectroscopy in Degradation Monitoring and Adsorption Studies

UV-Visible spectroscopy is a fundamental technique for quantifying the concentration of this compound in aqueous solutions, making it invaluable for degradation and adsorption studies. The method relies on the dye's strong absorbance of light in the visible spectrum, which is directly proportional to its concentration, as described by the Beer-Lambert law. The characteristic absorption spectrum of the triarylmethane class of dyes allows for selective monitoring. worlddyevariety.com

In research, the concentration of the dye remaining in a solution after treatment is determined by measuring the absorbance at its maximum wavelength (λmax). iosrjournals.orgmdpi.com For instance, in studies involving the photocatalytic degradation of similar acid dyes, a UV-Vis spectrophotometer is used to record the absorption spectra at various time intervals. mdpi.comrsc.org A decrease in the intensity of the main absorption peak over time indicates the breakdown of the dye's chromophore and thus its degradation. mdpi.com

Similarly, in adsorption studies, UV-Vis spectroscopy is employed to measure the amount of dye removed from a solution by an adsorbent material. iosrjournals.org Batch experiments are conducted where the dye solution is mixed with an adsorbent for a specific contact time. iosrjournals.orgmdpi.com After agitation, the solid adsorbent is filtered out, and the concentration of the remaining dye in the filtrate is measured. iosrjournals.org The difference between the initial and final concentrations gives the amount of dye adsorbed. This technique is crucial for determining the efficiency of different adsorbents and for studying the kinetics and equilibrium of the adsorption process. iosrjournals.orgamanote.com For example, studies on the adsorption of Acid Blue dyes on materials like teak sawdust have successfully used UV-Vis spectroscopy to determine removal efficiency under various conditions such as pH, contact time, and initial dye concentration. iosrjournals.org

| Application | Monitored Parameter | Key Findings/Observations | References |

|---|---|---|---|

| Adsorption Studies | Dye concentration in solution (qe and qt) | Used to calculate removal percentage and adsorption capacity of materials like teak sawdust. Equilibrium was typically reached after 120 minutes. | iosrjournals.org |

| Photocatalytic Degradation | Decrease in absorbance at λmax over time | Monitors the breakdown of the dye's chromophore. For similar dyes, this follows pseudo-first-order kinetics. | mdpi.comrsc.org |

| Synthesis Monitoring | Formation of Acid Blue 7 from its leuco acid precursor | UV-Vis spectra can distinguish between the colorless leuco acid and the colored dye, allowing for reaction monitoring. | mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, providing a "molecular fingerprint". researchgate.net In the context of this compound, FTIR is used to confirm its chemical structure by identifying characteristic vibrational bands corresponding to its constituent groups. These include S=O stretching from the sulfonate groups (SO₃⁻), C-N stretching from the amine groups, C=C stretching within the aromatic rings, and C-H bonds of the alkyl and aromatic moieties.

FTIR is particularly useful for analyzing the interactions between the dye and an adsorbent material. mdpi.com By comparing the FTIR spectrum of an adsorbent before and after dye uptake, researchers can deduce the mechanism of adsorption. For example, shifts in the positions or changes in the intensity of peaks corresponding to functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) on the adsorbent surface can indicate their involvement in binding the dye molecules through electrostatic interactions or hydrogen bonding. mdpi.com Similarly, changes in the dye's own characteristic peaks after adsorption can provide further evidence of these interactions. researchgate.net In degradation studies, the appearance of new peaks (e.g., corresponding to C=O in carboxylic acids) and the disappearance of the dye's characteristic peaks can confirm the breakdown of the original molecule into intermediate or final products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structures. For a complex molecule like this compound, ¹H NMR and ¹³C NMR would be the primary methods used for structural confirmation.